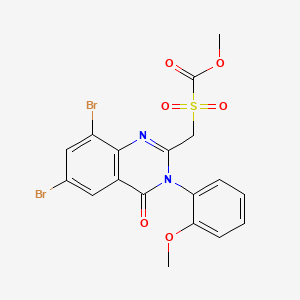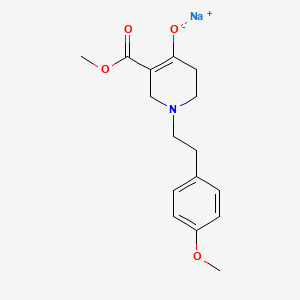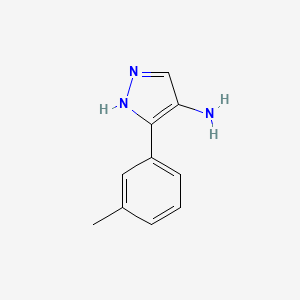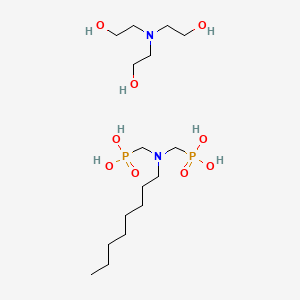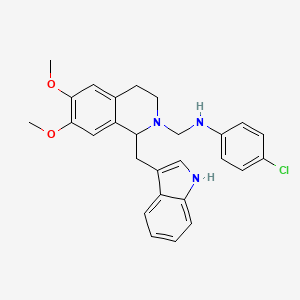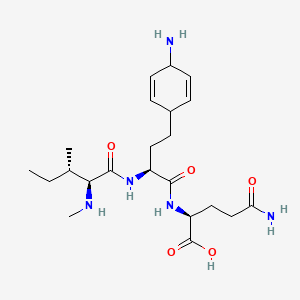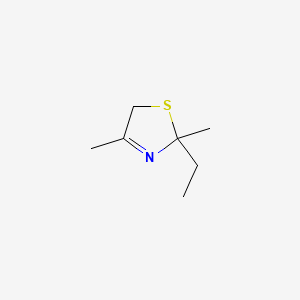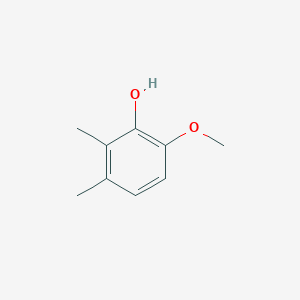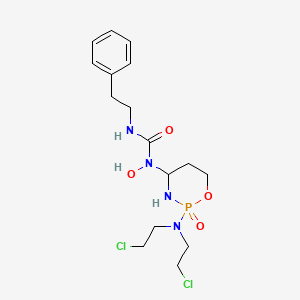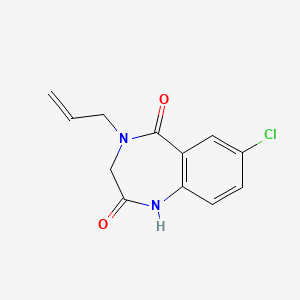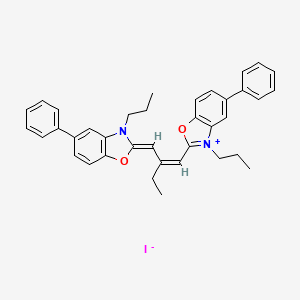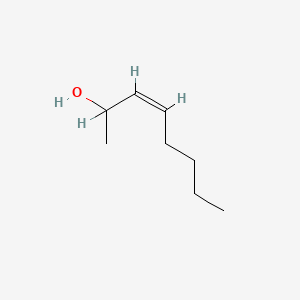
3-Octen-2-ol, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octen-2-ol, (Z)-: is an organic compound with the molecular formula C8H16O . It is a type of unsaturated alcohol, specifically an enol, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain, and a hydroxyl group attached to the second carbon. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Octen-2-ol, (Z)- can be achieved through various synthetic routes. One common method involves the hydroboration-oxidation of 1-octyne. This process includes the addition of borane (BH3) to the triple bond of 1-octyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields 3-Octen-2-ol, (Z)- with high regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 3-Octen-2-ol, (Z)- often involves the isomerization of 1-octene in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness. The isomerization process can be catalyzed by transition metal complexes, such as those containing palladium or rhodium, under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octen-2-ol, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-octen-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-octen-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: SOCl2 or phosphorus tribromide (PBr3) in an inert atmosphere.
Major Products Formed:
Oxidation: 3-Octen-2-one
Reduction: 3-Octanol
Substitution: 3-Octen-2-yl chloride
Applications De Recherche Scientifique
3-Octen-2-ol, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in pheromone signaling in insects and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.
Mécanisme D'action
The mechanism of action of 3-Octen-2-ol, (Z)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to olfactory receptors, influencing the perception of odors.
Pathways Involved: The binding of 3-Octen-2-ol, (Z)- to olfactory receptors activates G protein-coupled receptor (GPCR) pathways, leading to the activation of intracellular signaling cascades that result in the perception of smell.
Comparaison Avec Des Composés Similaires
1-Octen-3-ol: Another unsaturated alcohol with a similar structure but differing in the position of the double bond and hydroxyl group.
3-Octen-2-one: The oxidized form of 3-Octen-2-ol, (Z)-.
3-Octanol: The reduced form of 3-Octen-2-ol, (Z)-.
Uniqueness: 3-Octen-2-ol, (Z)- is unique due to its specific (Z)-configuration, which influences its physical properties and reactivity. This configuration can affect its boiling point, solubility, and interaction with biological targets, making it distinct from its (E)-isomer and other similar compounds.
Propriétés
Numéro CAS |
69668-89-9 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(Z)-oct-3-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6- |
Clé InChI |
YJJIVDCKSZMHGZ-SREVYHEPSA-N |
SMILES isomérique |
CCCC/C=C\C(C)O |
SMILES canonique |
CCCCC=CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


